![molecular formula C22H24N2O3 B3012199 N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide CAS No. 2035036-93-0](/img/structure/B3012199.png)

N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

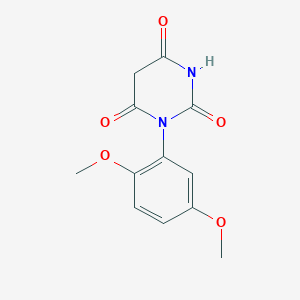

The compound "N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide" is a structurally complex molecule that appears to be related to various acetamide derivatives with potential biological activities. The related compounds discussed in the provided papers include acetamide derivatives with substitutions that confer specific properties, such as anticancer activities. These compounds are characterized by the presence of an acetamide group and various aromatic and heterocyclic substitutions that may influence their biological activity and physical properties.

Synthesis Analysis

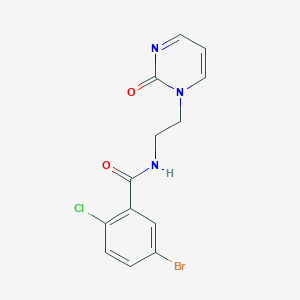

The synthesis of related acetamide derivatives typically involves linear synthesis methods, where different substituents are added to the acetamide core. For instance, in the synthesis of 2-chloro N-aryl substituted acetamide derivatives, a series of reactions are carried out to attach the desired aryl groups to the acetamide core, followed by characterization using techniques such as LCMS, IR, and NMR spectroscopies . Although the exact synthesis route for the compound is not provided, it is likely that similar synthetic strategies and characterization methods would be employed.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be quite complex, with various substituents affecting the overall conformation and geometry of the molecule. For example, the crystal structure of N-phenyl-N-(pyridin-4-yl)acetamide shows that the amide unit is almost planar, with specific dihedral angles between the amide plane and the attached benzene and pyridine rings . This suggests that the molecular structure of the compound would also exhibit distinct geometric features that could be elucidated through crystallography and computational studies.

Chemical Reactions Analysis

Acetamide derivatives can participate in a variety of chemical reactions, depending on their substituents. The presence of reactive groups such as the methoxyphenyl or pyrrolidinyl may allow for further functionalization or participation in biological interactions. The related compounds discussed in the papers do not provide specific details on the chemical reactions of these molecules, but it is reasonable to infer that the compound could undergo reactions typical of acetamides, such as nucleophilic substitution or hydrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. For example, the presence of electron-donating or withdrawing groups can affect properties like solubility, melting point, and reactivity. The tetra-substituted pyrrolidine ring in one of the related compounds indicates steric hindrance and electronic effects that could impact its physical properties . Similarly, the compound would have its own unique set of physical and chemical properties that could be predicted based on its molecular structure and substituents.

Aplicaciones Científicas De Investigación

Synthesis and Derivative Studies

- The synthesis of fluorinated derivatives, like 2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide, involves transformations and hydrogenation processes that contribute to the development of structurally related compounds (Kuznecovs et al., 2020).

- Novel acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol exhibit cytotoxicity on various cell lines, highlighting the significance of acetamide derivatives in cancer research (Vinayak et al., 2014).

Biological Activity and Pharmacological Applications

- New acetamides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid were synthesized and evaluated for anticonvulsant activity, demonstrating their potential in epilepsy treatment (Obniska et al., 2015).

- Pyridazino(4,5-b)indole-1-acetamide compounds have been found to have various pharmacological activities including cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic effects (Habernickel, 2002).

- 1-Substituted pyrrolidin-2-one and pyrrolidine derivatives exhibit antiarrhythmic and antihypertensive effects, highlighting the therapeutic potential of related compounds in cardiovascular diseases (Malawska et al., 2002).

Chemical Properties and Synthesis Methods

- The catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an intermediate in dye production, illustrates the compound's relevance in industrial chemistry (Zhang Qun-feng, 2008).

Mecanismo De Acción

Target of Action

CHEMBL4213757, also known as N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide, primarily targets the Enoyl-[acyl-carrier-protein] reductase [NADPH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the survival and virulence of certain bacteria .

Mode of Action

The compound acts as a competitive inhibitor of the FabI enzyme . It binds to the active site of the enzyme, preventing the natural substrate from binding, thereby inhibiting the enzyme’s activity . This disruption in the fatty acid synthesis pathway can lead to bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by CHEMBL4213757 is the fatty acid synthesis pathway . By inhibiting the FabI enzyme, the compound disrupts the production of essential fatty acids in bacteria, affecting their growth and survival .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, efficacy, and potential side effects .

Result of Action

The inhibition of the FabI enzyme by CHEMBL4213757 disrupts the fatty acid synthesis pathway in bacteria . This disruption can lead to bacterial cell death, making the compound potentially useful as an antibacterial agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CHEMBL4213757. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with the FabI enzyme . .

Propiedades

IUPAC Name |

N-[4-[(E)-3-[3-(2-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-enyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O3/c1-16(25)23-19-10-7-17(8-11-19)9-12-22(26)24-14-13-18(15-24)20-5-3-4-6-21(20)27-2/h3-12,18H,13-15H2,1-2H3,(H,23,25)/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNAZYXXOZJZLCE-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C=CC(=O)N2CCC(C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[4-(Pyridin-3-yloxy)benzenesulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B3012120.png)

![1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)thio)ethanone](/img/structure/B3012122.png)

![N-(2-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethyl)-N'-[(dimethylamino)methylene]urea](/img/structure/B3012125.png)

![[2-(Oxan-4-ylmethoxy)pyrimidin-4-yl]methanamine hydrochloride](/img/structure/B3012128.png)

![3-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B3012129.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B3012135.png)